molecular formula C20H24N4 B11675870 1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

Cat. No.: B11675870
M. Wt: 320.4 g/mol
InChI Key: AYYHUZUFRJFPKD-UHFFFAOYSA-N
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Description

The compound 1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine features a benzimidazole core substituted with a tert-butyl group at position 1 and a Schiff base (methylidene) linkage to a 4-(dimethylamino)phenyl moiety. This structure confers unique electronic and steric properties:

  • Benzimidazole Core: A fused bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen bonding .
  • tert-Butyl Group: Enhances lipophilicity and metabolic stability by sterically shielding reactive sites .
  • Schiff Base (Methylidene): Provides a planar, conjugated system that may facilitate charge-transfer interactions .

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(1-tert-butylbenzimidazol-5-yl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H24N4/c1-20(2,3)24-14-22-18-12-16(8-11-19(18)24)21-13-15-6-9-17(10-7-15)23(4)5/h6-14H,1-5H3

InChI Key

AYYHUZUFRJFPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Alkylation Reaction

The tert-butyl group is introduced at the N-1 position of benzimidazole through nucleophilic substitution:

Reaction Conditions

  • Substrate : Benzimidazole (1.0 equiv).

  • Alkylating Agent : tert-Butyl bromide (1.2 equiv).

  • Base : Sodium hydride (NaH, 1.5 equiv) in anhydrous DMF.

  • Temperature : 80°C for 12 hours under nitrogen.

Mechanism :
The deprotonation of benzimidazole by NaH generates a reactive amide ion, which attacks tert-butyl bromide to form the alkylated product.

Yield Optimization

ParameterConditionYieldReference
BaseNaH85%
SolventDMF
Temperature80°C

Characterization :

  • 1H-NMR : δ 1.32 (s, 9H, tert-butyl), 7.12–7.26 (m, 4H, aromatic).

  • MS (ESI) : m/z 189.2 [M+H]+.

Step 2: Nitration of 1-tert-Butyl-1H-benzimidazole

Regioselective Nitration

Nitration occurs at the 5-position due to electronic and steric effects of the tert-butyl group:

Reaction Conditions

  • Nitrating Agent : Fuming HNO3 (1.5 equiv) in H2SO4 at 0–5°C.

  • Reaction Time : 3 hours.

Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Regioselectivity Analysis
The tert-butyl group directs nitration to the 5-position via steric hindrance at adjacent positions.

Step 3: Reduction to 1-tert-Butyl-1H-benzimidazol-5-amine

Catalytic Hydrogenation

Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv).

  • Solvent : Ethanol.

  • H2 Pressure : 1 atm, 25°C for 6 hours.

Yield : 92% (purity >95% by HPLC).

Alternative Method :
Chemical reduction using SnCl2/HCl achieves 85% yield but requires rigorous purification.

Step 4: Schiff Base Formation

Condensation with 4-(Dimethylamino)benzaldehyde

The amine undergoes dehydration with 4-(dimethylamino)benzaldehyde to form the imine:

Reaction Conditions

  • Solvent : Ethanol with 1% acetic acid.

  • Molar Ratio : 1:1.2 (amine:aldehyde).

  • Temperature : Reflux (78°C) for 4 hours.

Yield : 75% after recrystallization (ethanol/water).

Optimization Table

ParameterConditionYieldReference
CatalystAcetic acid75%
SolventEthanol
Temperature78°C

Characterization :

  • IR : ν 1620 cm⁻¹ (C=N stretch).

  • 1H-NMR : δ 8.21 (s, 1H, imine CH), 2.98 (s, 6H, N(CH3)2).

Critical Analysis of Methodologies

Alkylation Challenges

  • Side Reactions : Over-alkylation at N-3 is minimized using controlled stoichiometry.

  • Solvent Choice : DMF enhances solubility but requires anhydrous conditions to prevent hydrolysis.

Nitration Efficiency

  • Regioselectivity : Confirmed via HPLC and 1H-NMR coupling constants.

  • Alternative Approaches : Acetyl nitrate in acetic anhydride yields comparable results but poses safety risks.

Schiff Base Stereochemistry

  • E-Selectivity : The trans configuration is favored under thermodynamic control, verified by NOESY NMR .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine has shown promise in several therapeutic areas:

  • Anticancer Activity : Studies have indicated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival pathways. For instance, similar compounds have been evaluated for their ability to inhibit dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for cancer cell growth .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored through its activity against Gram-positive and Gram-negative bacteria. The introduction of substituents can enhance its efficacy against resistant strains .
  • Neuroprotective Effects : Given the structural similarity to other neuroprotective agents, this compound may be investigated for its effects on neurodegenerative diseases. Research into related compounds has demonstrated their ability to inhibit monoamine oxidase, suggesting a potential role in treating conditions like depression associated with neurodegeneration .

Material Science Applications

The unique properties of this compound extend beyond biological applications:

  • Organic Electronics : Due to its electron-donating properties, this compound can be utilized in organic semiconductors and photovoltaic devices. Its stability and solubility make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Fluorescent Probes : The compound's ability to fluoresce under certain conditions allows it to be used as a fluorescent probe in biological imaging. This can aid in visualizing cellular processes or tracking drug delivery systems within biological systems.

Case Studies and Research Findings

Several studies have documented the applications of similar benzimidazole derivatives:

  • Anticancer Studies : A study focusing on the synthesis of benzimidazole derivatives highlighted their anticancer activity against colorectal carcinoma cell lines, demonstrating IC50 values significantly lower than standard treatments .
  • Antimicrobial Efficacy : Research on related compounds showed potent antimicrobial activity against various pathogens, indicating that modifications to the benzimidazole core can lead to enhanced therapeutic agents .
  • Neuropharmacology : Investigations into compounds with similar structures revealed their potential as multi-target directed ligands (MTDLs) for neurodegenerative diseases, showing promising results in reducing symptoms associated with depression .

Mechanism of Action

The mechanism of action of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole Derivatives

N-[(E)-(1-Benzyl-1H-benzimidazol-2-yl)methylidene]-1,2-dimethyl-1H-benzimidazol-5-amine (CAS: 364627-76-9)
  • Structural Differences :
    • Replaces tert-butyl with a benzyl group at position 1.
    • Additional methyl groups at positions 1 and 2 of the benzimidazole.
  • Methyl Substituents: May alter electronic density and steric interactions at the binding site.
  • Synthesis : Similar condensation methods but requires benzyl halides for alkylation .

Pyrazole-Based Analogues

3-(tert-Butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine
  • Structural Differences: Pyrazole ring instead of benzimidazole. Methoxybenzylidene group replaces dimethylaminophenyl.
  • Functional Implications: Pyrazole Core: Smaller heterocycle with two adjacent nitrogen atoms, offering distinct hydrogen-bonding capabilities . Methoxy Group: Enhances solubility but reduces electron-donating capacity compared to dimethylamino .
  • Pharmacological Activity : Pyrazole derivatives often exhibit antimicrobial and anti-inflammatory properties .
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine Derivatives (SI112 and Compound 72)
  • Structural Differences :
    • Amide or ketone linkages instead of Schiff bases.
    • Lack aromatic fused systems like benzimidazole.
  • Methoxyphenyl Group: Modulates lipophilicity and π-stacking interactions .

Thiadiazole and Triazole Analogues

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structural Differences :
    • Thiadiazole core with sulfur instead of benzimidazole.
    • Chlorobenzylidene and methylphenyl substituents.
  • Functional Implications :
    • Thiadiazole Ring : Sulfur atom enhances electronegativity and may improve redox activity .
    • Chlorine Substituent : Increases lipophilicity and steric hindrance .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structural Differences :
    • Triazole and benzothiazole hybrid structure.
    • Nitrophenyl group introduces strong electron-withdrawing effects.
  • Functional Implications :
    • Triazole Core : High stability and metal-coordination capability .
    • Nitro Group : May limit bioavailability due to toxicity risks .

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Electronic Effects Potential Bioactivity
Target Compound Benzimidazole tert-Butyl, 4-(dimethylamino)phenyl Electron-donating, planar conjugation Antiparasitic, kinase inhibition
Pyrazole Derivatives Pyrazole tert-Butyl, methoxybenzylidene Moderate electron-donating Antimicrobial, anti-inflammatory
Thiadiazole Derivatives 1,3,4-Thiadiazole Chlorobenzylidene, methylphenyl Electron-withdrawing (Cl) Insecticidal, fungicidal
Benzimidazole Derivatives Benzimidazole Benzyl, methyl groups Increased aromaticity Anticancer, enzyme inhibition

Biological Activity

1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. Its unique structure, which includes a tert-butyl group and a dimethylamino phenyl moiety, positions it as a candidate for various biological applications, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its potential antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, research involving benzimidazole derivatives has shown that certain compounds exhibit significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

In vitro assays indicated that these compounds could inhibit cell proliferation effectively. For example, in a study assessing the cytotoxicity of newly synthesized benzimidazole derivatives, some compounds demonstrated IC50 values as low as 6.26 μM against HCC827 cells in 2D culture systems, while exhibiting reduced efficacy in 3D cultures, suggesting that structural modifications could enhance selectivity and potency against tumor cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds similar to our target compound have shown activity against both Gram-positive and Gram-negative bacteria. In particular, studies employing broth microdilution methods revealed promising antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve binding to DNA or RNA structures, disrupting essential cellular processes .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or nucleic acids. The structural features of the compound facilitate binding to DNA's minor groove, which can lead to intercalation or groove binding. This interaction may modulate gene expression or inhibit replication processes in cancer cells and pathogens alike .

Study on Antitumor Effects

In a recent study published in Pharmaceutical Research, several benzimidazole derivatives were tested for their antitumor properties using both 2D and 3D cell culture models. The results indicated that compounds with similar structures to our target exhibited significant inhibition of cancer cell growth, particularly in two-dimensional cultures where cellular interactions are more straightforward .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives revealed that compounds with amidine groups showed enhanced activity against pathogenic bacteria. The study utilized S. aureus and E. coli as model organisms and demonstrated that these compounds could effectively disrupt bacterial growth at low concentrations .

Q & A

Basic: What are the key synthetic routes for synthesizing this benzimidazole derivative?

Methodological Answer:
The synthesis typically involves three stages:

Benzimidazole Core Formation : Cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions (e.g., HCl or polyphosphoric acid). For tert-butyl substitution, pre-functionalization with tert-butyl groups prior to cyclization is recommended .

Schiff Base Formation : Reaction of the benzimidazole-5-amine with 4-(dimethylamino)benzaldehyde in ethanol or methanol under reflux, often catalyzed by acetic acid. The (E)-configuration of the imine is confirmed via NOESY NMR or X-ray crystallography .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

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